Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate
Description
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate (CAS: 1155902-84-3) is a hydrazone-containing organic compound with the molecular formula C₁₀H₁₀Cl₂N₂O₂. It features an ethyl ester backbone, a chloro substituent at the α-position, and a hydrazone group linked to a 2-chlorophenyl ring . This compound is primarily utilized as a precursor in heterocyclic synthesis, particularly for constructing thiazole, pyrazole, and thiadiazole derivatives, which exhibit antimicrobial and anticancer activities . Its reactivity stems from the electrophilic α-carbon and the hydrazone moiety, enabling cyclocondensation reactions with thiosemicarbazides or amines under mild conditions (e.g., refluxing ethanol with triethylamine catalysis) .
Properties
IUPAC Name |
ethyl 2-chloro-2-[(2-chlorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-6-4-3-5-7(8)11/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPRVINQSYJPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Coupling Reaction with Phase Transfer Catalysis
This method, detailed in patent CN104130159A, involves a two-phase system using water and dichlorromethane. Key steps include:
- Diazotization : 2-Chloroaniline is treated with sodium nitrite and hydrochloric acid at 0–10°C to form the diazonium salt.
- Coupling : Ethyl 2-chloroacetoacetate reacts with the diazonium salt in the presence of triethyl benzyl ammonium chloride (phase transfer catalyst) and sodium acetate.
- Conditions : Reaction proceeds at ≤10°C for 1–2 hours.
Results :
| Parameter | Value |
|---|---|
| Yield | 96.6–98.1% |
| Purity (HPLC) | >96% |
| Reaction Time | 1–2 hours |
This method avoids prolonged reaction times (>12 hours) and minimizes impurities seen in earlier approaches. The catalyst facilitates interfacial reactivity, enhancing efficiency.
Traditional Diazonium Salt Coupling
Older methods (e.g., WO2003049681, CN101967145) use homogeneous or poorly optimized conditions:
- Solvent Limitations : Ethyl acetate (immiscible with water) or methanol (causing product precipitation) led to lower yields (74–76%).
- Purification Challenges : Required extraction with ethyl acetate and multiple washes, increasing complexity.
A representative procedure from PMC involves:
- Diazotization of aniline derivatives in ethanol/HCl.
- Coupling with ethyl 2-chloroacetoacetate at 273 K.
- Yield : ~65–82% after recrystallization.
Comparative Analysis of Key Methods
Critical Reaction Parameters
- Temperature Control : Maintaining ≤10°C prevents diazonium salt decomposition.
- Catalyst Loading : Optimal triethyl benzyl ammonium chloride concentration is 0.5–1.0 wt% relative to substrate.
- Workup Efficiency : Dichloromethane enables straightforward phase separation, reducing post-processing steps.
Structural and Spectroscopic Validation
- Melting Point : 96–98°C.
- MS (ESI) : m/z = 256.9 [M+H]⁺.
- ¹H NMR (400 MHz): Signals at δ 1.31 (t, CH₃), 4.27 (q, OCH₂), 7.45–8.54 (m, aromatic H).
Industrial Scalability
Example 4 in CN104130159A demonstrates scalability:
- Batch Size : 100 g of 2-chloroaniline.
- Yield : 97.3% at 10°C with 2.77 g catalyst.
- Purity : >96% without chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The hydrazono group can be oxidized to form azo compounds or reduced to form hydrazine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted hydrazono derivatives.
Oxidation Reactions: Formation of azo compounds.
Reduction Reactions: Formation of hydrazine derivatives.
Scientific Research Applications
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate involves its interaction with various molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The compound’s ability to undergo redox reactions also contributes to its biological activity by generating reactive oxygen species that can induce oxidative stress in cells .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The following analogs differ in substituents on the phenyl ring or ester group, influencing their electronic and steric properties:
| Compound Name | Substituent (R) | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate | 2-Cl | C₁₀H₁₀Cl₂N₂O₂ | Ortho-chloro substituent; increased steric hindrance |
| Ethyl (2Z)-chloro(phenylhydrazono)acetate | H | C₁₀H₁₁ClN₂O₂ | Unsubstituted phenyl; reduced steric bulk |
| Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]-acetate | 4-Cl | C₁₀H₁₀Cl₂N₂O₂ | Para-chloro substituent; enhanced resonance |
| Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate | 4-OCH₃ | C₁₁H₁₃ClN₂O₃ | Electron-donating methoxy group; altered reactivity |
Physicochemical Properties
Biological Activity
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound is characterized by its hydrazone functional group, which is known for imparting various biological properties. The synthesis typically involves the reaction of ethyl chloroacetate with 2-chlorophenylhydrazine under controlled conditions to yield the target compound. The reaction mechanism generally follows nucleophilic substitution pathways, where the hydrazine derivative acts as a nucleophile.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various hydrazone derivatives found that certain analogs displayed notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting a promising application in treating bacterial infections .
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| 4a | 20 | 0.22 |
| 5a | 18 | 0.25 |
| 7b | 25 | 0.20 |
Anticancer Activity
In vitro studies have also indicated that this compound and its derivatives can inhibit cancer cell proliferation. For example, a study on related compounds showed that they significantly reduced cell viability in various cancer cell lines, including breast and liver cancers. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Evaluation : A study involving several hydrazone derivatives found that those with chlorinated phenyl groups exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The presence of electron-withdrawing groups like chlorine was crucial for their effectiveness against pathogenic strains .
- Anticancer Studies : In another investigation, derivatives of this compound were tested against HepG2 liver cancer cells. Results indicated that these compounds could induce apoptosis through mitochondrial pathways, showcasing their potential as anticancer agents .
Q & A
Q. What are the optimal synthetic pathways for Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate, and how do reaction conditions influence yield?
The compound is synthesized via condensation of 2-chlorophenylhydrazine with ethyl 2-chloroacetoacetate in ethanol under acidic conditions (e.g., sodium acetate). Key parameters include:
- Temperature control : Chilled conditions (e.g., 0–5°C) minimize side reactions like hydrolysis of the hydrazone bond .
- Purification : Silica gel column chromatography (ethyl acetate/petroleum ether gradient) resolves impurities, achieving >90% purity .
- Substituent effects : Electron-withdrawing Cl groups stabilize the hydrazone linkage but slow reaction kinetics due to reduced nucleophilicity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR : - and -NMR confirm hydrazone formation via shifts at δ 8.2–8.5 ppm (NH) and δ 160–165 ppm (C=O) .
- X-ray crystallography : SHELXL refines crystal structures, revealing Z-configuration of the hydrazone group and intermolecular hydrogen bonding (N–H···O=C) stabilizing the lattice .
- Mass spectrometry : ESI-MS identifies molecular ions [M+H] at m/z 277.1 (±0.5 Da) .
Q. How do substituents (e.g., Cl, phenyl groups) affect the compound’s stability and reactivity?
Q. What biological activity has been observed, and how is it mechanistically studied?
- Enzyme inhibition : Preliminary studies suggest inhibition of cytochrome P450 enzymes via competitive binding (K ~5–10 µM). Assays use liver microsomes and fluorogenic substrates .
- Structure-activity relationships : Analogues with para-substituents (e.g., 4-F, 4-OCH) show reduced activity, indicating meta-Cl’s role in target interaction .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed reaction intermediates?
SHELX refinement identifies intermediates by comparing experimental vs. simulated diffraction patterns. For example, a study confirmed the Z-configuration of the hydrazone group (torsion angle ~5.5°) using Flack parameter validation, ruling out alternative E-isomers .
Q. What strategies optimize regioselectivity in cyclization reactions involving this compound?
Q. How do electron-withdrawing substituents alter reaction thermodynamics?
- Kinetic studies : Cl substituents lower activation energy for hydrazone formation (ΔG ~45 kJ/mol) via resonance stabilization of the transition state .
- DFT calculations : B3LYP/6-31G(d) models show Cl groups reduce electron density at the carbonyl carbon (Mulliken charge: −0.12 vs. −0.08 for unsubstituted analogues) .
Q. How to address discrepancies in reported biological activity data?
- Dose-response validation : Re-evaluate IC values using standardized assays (e.g., fluorescence polarization for enzyme inhibition) .
- Metabolite profiling : LC-MS identifies oxidative metabolites that may interfere with activity measurements .
Q. What advanced techniques improve purity assessment for pharmacological studies?
Q. How can computational modeling guide derivative design for enhanced activity?
- Molecular docking : AutoDock Vina predicts binding poses to thrombin (PDB: 1ETS), highlighting hydrogen bonds between Cl and Ser195 .
- QSAR models : Hammett constants (σ) correlate Cl substituent position with IC (R = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
